![molecular formula C8H11N B077756 3-Ethyl-2-methylpyridine CAS No. 14159-59-2](/img/structure/B77756.png)
3-Ethyl-2-methylpyridine
Overview
Description
3-Ethyl-2-methylpyridine is a chemical compound with the molecular formula C8H11N . It is also known by other synonyms such as ethylmethylpyridine and 2-methyl-3-ethylpyridine . The molecular weight of this compound is 121.18 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines, like 3-Ethyl-2-methylpyridine, involves a ring cleavage methodology reaction. This process is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-methylpyridine consists of a pyridine ring with an ethyl group attached to the third carbon atom and a methyl group attached to the second carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-2-methylpyridine include a molecular weight of 121.18 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Scientific Research Applications
Flow Synthesis of 2-Methylpyridines
3-Ethyl-2-methylpyridine can be used in the flow synthesis of 2-methylpyridines . This process involves a simplified bench-top continuous flow setup and produces α-methylated pyridines . The reactions proceed with a high degree of selectivity and are considered greener than conventional batch reaction protocols .
Production of Nicotinic Acid
3-Ethyl-2-methylpyridine can be used in the production of nicotinic acid . Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
Pharmaceutical Intermediate
3-Ethyl-2-methylpyridine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical compounds .
Green Chemistry
The use of 3-Ethyl-2-methylpyridine in the flow synthesis of 2-methylpyridines represents an application of green chemistry principles . This process reduces waste and avoids work-up procedures, making it more environmentally friendly .
Industrial Synthesis
3-Ethyl-2-methylpyridine is used in the industrial synthesis of nicotinic acid . This process is important for producing feed additives, food additives, and pharmaceuticals .
Research and Development
3-Ethyl-2-methylpyridine is used in research and development processes . Its use in the synthesis of 2-methylpyridines and nicotinic acid contributes to the development of new methods and technologies .
Safety and Hazards
Future Directions
The future directions for the use of 3-Ethyl-2-methylpyridine and other pyridine derivatives involve the development of new synthetic methods to introduce multiple functional groups selectively. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Mechanism of Action
Target of Action
3-Ethyl-2-methylpyridine is a derivative of pyridine, which is a basic heterocyclic organic compound Pyridine derivatives have been found to interact with various targets such asCollagenase 3 and Stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their conformation and inhibiting their activity . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Biochemical Pathways
For example, they can be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds .
Result of Action
For instance, they can inhibit enzyme activity, alter cellular signaling pathways, and affect gene expression .
Action Environment
The action of 3-Ethyl-2-methylpyridine can be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific characteristics of the biological environment can all affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-ethyl-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDGABMFBCSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074841 | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methylpyridine | |
CAS RN |
14159-59-2, 27987-10-6 | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, ethylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PICOLINE, 3-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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